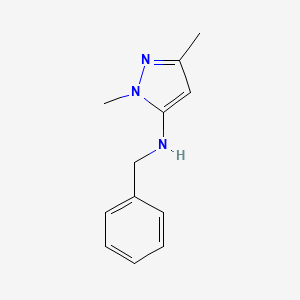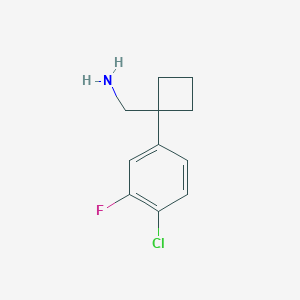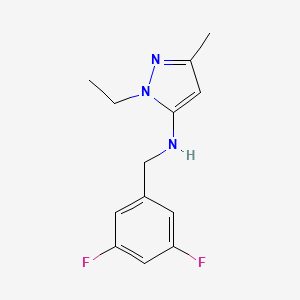amine](/img/structure/B11738164.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl](heptyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethyl-1H-pyrazol-3-yl)methylamine is an organic compound that belongs to the class of amines It features a pyrazole ring substituted with an ethyl group at the first position and a heptyl group attached to the nitrogen atom of the amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically begins with the preparation of 1-ethyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with ethyl acetoacetate under acidic conditions.
Formation of the Intermediate: The intermediate 1-ethyl-1H-pyrazole is then subjected to a methylation reaction using formaldehyde and a reducing agent such as sodium borohydride to yield (1-ethyl-1H-pyrazol-3-yl)methanol.
Final Step: The final step involves the reaction of (1-ethyl-1H-pyrazol-3-yl)methanol with heptylamine under dehydrating conditions, such as the presence of a dehydrating agent like thionyl chloride, to form (1-ethyl-1H-pyrazol-3-yl)methylamine.
Industrial Production Methods
In an industrial setting, the synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (1-ethyl-1H-pyrazol-3-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(1-ethyl-1H-pyrazol-3-yl)methylamine is used as a building block in the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
(1-ethyl-1H-pyrazol-3-yl)methylamine has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which (1-ethyl-1H-pyrazol-3-yl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(1-methyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a pentyl group instead of a heptyl group.
(1-ethyl-1H-pyrazol-3-yl)methylamine: Similar structure but with an octyl group instead of a heptyl group.
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methylamine is unique due to its specific combination of an ethyl group on the pyrazole ring and a heptyl group on the amine. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C13H25N3 |
|---|---|
Peso molecular |
223.36 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-3-5-6-7-8-10-14-12-13-9-11-16(4-2)15-13/h9,11,14H,3-8,10,12H2,1-2H3 |
Clave InChI |
VMZLNVJOLHDAIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNCC1=NN(C=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11738082.png)
![1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738090.png)
![1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B11738091.png)
![2-[3-({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738095.png)


![dimethyl[2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B11738119.png)
![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11738120.png)
![butyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738129.png)
![Dimethyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738140.png)
![N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11738148.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738158.png)
![2-[(1-Ethyl-1H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B11738159.png)
